3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)10-8(6)9(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYDKXMSHXTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398584-50-3 | |
| Record name | 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The carboxylic acid derivative is often obtained via hydrolysis of its ester precursor. For example:
textEthyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate → 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Conditions :
A representative procedure involves refluxing the ester in 40% aqueous NaOH, followed by acidification with HCl .
Amidation Reactions
The carboxylic acid group undergoes amidation with primary amines to form bioactive derivatives. For instance:
textThis compound + Amine → Pyrazolo[1,5-a]pyridine-2-carboxamide
Method :
-
Applications : Antitubercular PPAs (pyrazolo[1,5-a]pyridine-3-carboxamides) show MIC values <0.002 μg/mL against Mtb H37Rv .
Electrophilic Fluorination
While not directly reported for the 2-carboxylic acid derivative, methyl pyrazolo[1,5-a]pyridine-3-carboxylates undergo fluorination with Selectfluor:
| Substrate | Product | Yield (%) |
|---|---|---|
| Methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine | 48–55 |
The reaction proceeds via a σ-complex intermediate . Similar reactivity may occur at the 2-position with appropriate directing groups.
Functionalization via Cyclization
Cyclization reactions with cyclic β-diketones (5a,b ) yield fused heterocycles (e.g., pyrido[1,2-b]indazoles) :
| Substrate | Product | Yield (%) |
|---|---|---|
| 1a + Cyclohexane-1,3-dione (5a ) | Pyrido[1,2-b]indazole (6a ) | 82 |
Conditions : Acetic acid (6 equiv), O₂ atmosphere, 130 °C .
Decarboxylation and Side Reactions
Under acidic or thermal conditions, decarboxylation may occur, though direct evidence is limited. Competing side reactions include:
Scientific Research Applications
Pharmacological Properties
Cardiovascular Effects
Research has shown that derivatives of pyrazolo[1,5-a]pyridine, including 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, exhibit notable pharmacological properties such as hypotensive effects and coronary vasodilation. In studies involving spontaneous hypertensive rats, these compounds demonstrated a marked decrease in blood pressure and increased coronary flow in isolated guinea pig hearts . The mechanisms appear to involve smooth muscle relaxation and modulation of nitric oxide pathways, which are crucial for cardiovascular health.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Certain pyrazolo[1,5-a]pyridine derivatives have shown activity against various cancer cell lines by inhibiting key protein kinases involved in tumor growth and metastasis. For instance, compounds targeting AXL and c-MET kinases have been associated with reduced tumor proliferation and enhanced apoptosis in cancer models .
Synthetic Utility
Catalytic Applications
this compound serves as an effective catalyst in organic synthesis. It has been utilized in the rapid multi-component synthesis of complex heterocycles such as pyrazolo[3,4-b]quinolinones. The use of this compound as a catalyst facilitates reactions under mild conditions with high yields (84–98%), showcasing its efficiency in green chemistry applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cardiovascular Effects | Demonstrated significant hypotensive action and coronary dilation in hypertensive rat models. |
| Study 2 | Anticancer Activity | Showed inhibition of AXL and c-MET kinases leading to reduced proliferation in cancer cell lines. |
| Study 3 | Synthetic Applications | Utilized as a catalyst for synthesizing pyrazolo[3,4-b]quinolinones with high efficiency. |
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid
- Molecular formula : C₉H₈N₂O₂ (same as 3-methyl isomer).
- Key difference : Methyl substitution at the 4-position instead of 3. Positional isomerism can significantly alter electronic properties and intermolecular interactions. For example, the 3-methyl group may sterically hinder electrophilic substitution reactions compared to the 4-isomer .
Pyrazolo[1,5-a]pyridine-2-carboxylic Acid (Parent Compound)
- Molecular formula : C₈H₆N₂O₂.
- Molecular weight : 162.15 g/mol .
- Synthesis: Produced via cycloaddition of 1-aminopyridinium iodide with dimethyl acetylenedicarboxylate, followed by acidic hydrolysis (yield: 78.6%) .
- The carboxylic acid pKa is likely lower in the parent compound due to the lack of an electron-donating methyl group .
Halogenated Derivatives
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
- Molecular formula : C₈H₅BrN₂O₂.
- Molecular weight : 241.05 g/mol .
- Synthesis : Achieved via iodination of methyl pyrazolo[1,5-a]pyridine-2-carboxylate using N-iodosuccinimide (yield: 84.11%) .
- Comparison : Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to the methyl-substituted analog. This derivative is valuable in cross-coupling reactions for drug discovery .
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
Ester and Dicarboxylate Derivatives
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
- Molecular formula : C₁₀H₁₀N₂O₂.
- Molecular weight : 190.20 g/mol .
- Synthesis: Esterification of the parent carboxylic acid with ethanol under acidic conditions (yield: 81.38%) .
- Comparison : The ethyl ester derivative improves lipophilicity, making it more suitable for cell permeability studies in pharmacology .
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid
Table: Comparative Properties of Key Analogs
Biological Activity
3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential bioactivity. The compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 180.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, water |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-methyl derivatives, exhibit notable antimicrobial properties. A study highlighted that certain pyrazolo derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity towards mammalian cells . The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.002 μg/mL.
Antitumor Activity
The compound's structural characteristics contribute to its antitumor efficacy. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that certain pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways, which are critical in tumorigenesis . In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin .
Inhibition of Protein Kinases
This compound has also been investigated for its ability to inhibit specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth and differentiation. Selective inhibition of these kinases could lead to therapeutic benefits in diseases characterized by aberrant kinase activity, including various cancers .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been documented in several studies. The modulation of inflammatory pathways through the inhibition of PI3Kδ has been particularly noted, suggesting that these compounds could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity against biological targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole Ring | Enhanced antitumor activity |
| Carboxylic Acid Group | Improved solubility and bioavailability |
| Alkyl Substituents | Altered selectivity towards kinases |
Case Study 1: Antitubercular Activity
A recent study synthesized a series of pyrazolo[1,5-a]pyridine derivatives aimed at combating drug-resistant Mtb. Compound 6j exhibited excellent in vitro potency against both drug-susceptible and resistant strains with favorable pharmacokinetic profiles, including good oral bioavailability (41%) and a half-life of 5.1 hours in rat models .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives possess synergistic effects when combined with doxorubicin. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, particularly in the MDA-MB-231 cell line, indicating the potential for improved therapeutic strategies using these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
